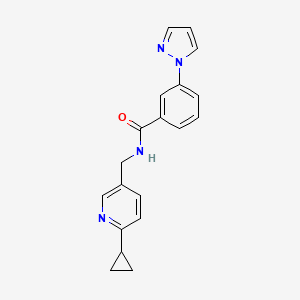![molecular formula C28H25NO4 B2360762 8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866589-58-4](/img/structure/B2360762.png)
8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C28H25NO4 and its molecular weight is 439.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
Research has developed concise and efficient methods for synthesizing derivatives of compounds similar to 8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one. For instance, the study by Dingqiao Yang et al. (2013) presents a novel synthesis method involving intramolecular Friedel-Crafts acylation reactions, highlighting the process's good yields and environmentally friendly character, which could be crucial for creating libraries of quinoline and related azaheterocycles (Yang et al., 2013).
Pharmaceutical Applications
Several studies focus on the synthesis of compounds with potential pharmaceutical applications, including antihyperglycemic, antimicrobial, and anticancer activities. For example, Deshmukh et al. (2017) reported the synthesis and in vivo evaluation of new thiazolidinones with notable antihyperglycemic activity, indicating the potential of quinoline derivatives in treating diabetes (Deshmukh et al., 2017).
Material Science Applications
The compound's derivatives have also been explored for material science applications, such as in the synthesis of novel antioxidants. Hassan et al. (2017) synthesized novel oxadiazaphosphepinoquinolinones, showing higher antioxidant activities than standard antioxidants, suggesting their use in developing new antioxidant materials (Hassan et al., 2017).
Properties
IUPAC Name |
8-(4-ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4/c1-3-19-8-10-21(11-9-19)27(30)23-17-29(16-20-6-4-18(2)5-7-20)24-15-26-25(32-12-13-33-26)14-22(24)28(23)31/h4-11,14-15,17H,3,12-13,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHNZLSMSUWBSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2360686.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde](/img/structure/B2360691.png)
![(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2360692.png)
![[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2360693.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2360694.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2360697.png)

![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2360700.png)

